1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene
Overview
Description
1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H18O2 It is known for its unique structure, which includes a benzene ring substituted with a methyl group and an ethoxy group linked to another benzene ring through an ether linkage
Preparation Methods
The synthesis of 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene typically involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate. For this compound, the synthesis might involve the reaction of 2-methylphenol with 1-bromo-2-(2-methylphenoxy)ethane under basic conditions to form the desired ether linkage .
Chemical Reactions Analysis
1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules through further functionalization.
Biology: The compound’s derivatives may be studied for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action for 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the ether linkage and the aromatic rings, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-2-[2-(2-methylphenoxy)ethoxy]benzene include other benzene derivatives with ether linkages, such as:
- 1-Methyl-2-[2-(phenoxy)ethoxy]benzene
- 1-Methyl-2-[2-(2-chlorophenoxy)ethoxy]benzene
- 1-Methyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene
These compounds share structural similarities but differ in the substituents on the benzene rings, which can significantly affect their chemical properties and reactivity.
Properties
IUPAC Name |
1-methyl-2-[2-(2-methylphenoxy)ethoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13-7-3-5-9-15(13)17-11-12-18-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPKTUHLKRBQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967777 | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53223-37-3 | |
Record name | NSC128084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-methylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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